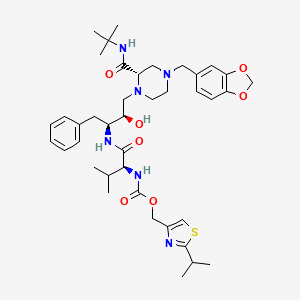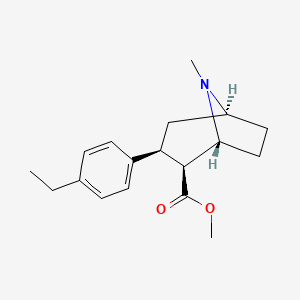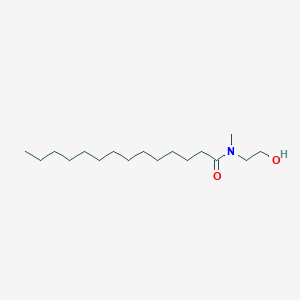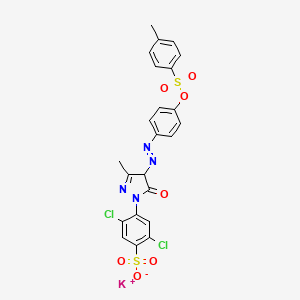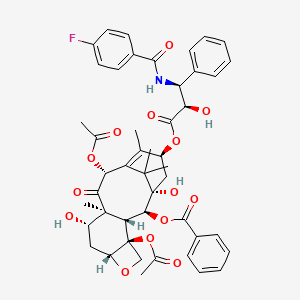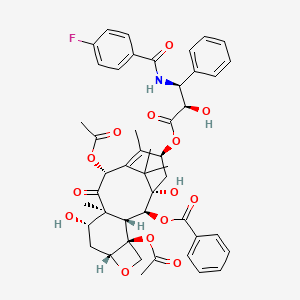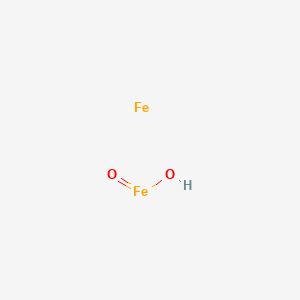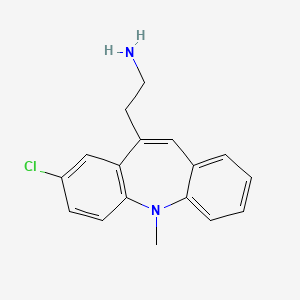
Pseudococaine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudococaine hydrochloride is a synthetic compound that is structurally similar to cocaine. It is a stereoisomer of cocaine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is often used in scientific research to study the effects and properties of cocaine and its analogues.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .
化学反应分析
Types of Reactions
Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
科学研究应用
Pseudococaine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of cocaine and its analogues.
Biology: It is used to investigate the effects of cocaine on the nervous system.
Medicine: It is used to develop new anesthetic agents and to study the pharmacological properties of cocaine.
Industry: It is used in the development of new chemical processes and products
作用机制
Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .
相似化合物的比较
Similar Compounds
Cocaine: A natural alkaloid with similar structure and effects.
Pseudococaine: The base form of pseudococaine hydrochloride.
Allococaine: Another stereoisomer of cocaine.
Allopseudococaine: Another stereoisomer of pseudococaine.
Uniqueness
This compound is unique due to its specific stereochemistry, which results in different pharmacological properties compared to other cocaine analogues. Its unique structure allows researchers to study the effects of stereochemistry on the activity and properties of cocaine and its derivatives .
属性
CAS 编号 |
6363-57-1 |
|---|---|
分子式 |
C17H22ClNO4 |
分子量 |
339.8 g/mol |
IUPAC 名称 |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1 |
InChI 键 |
PIQVDUKEQYOJNR-UOIZBMALSA-N |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
规范 SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


